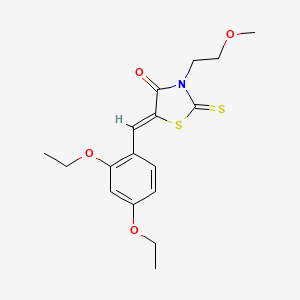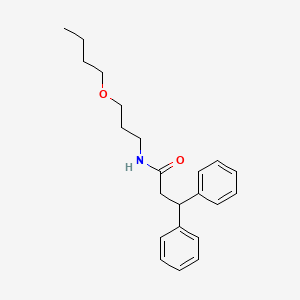![molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine, also known as EPM, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. EPM has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用机制
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By inhibiting the activity of the NMDA receptor, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can modulate the glutamatergic system and reduce excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, and can also regulate the expression of genes involved in synaptic plasticity and neuronal survival. Additionally, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One major advantage of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine is its selectivity for the NMDA receptor, which allows for more precise modulation of the glutamatergic system compared to other NMDA receptor antagonists. However, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine. One area of interest is the development of more stable and soluble analogues of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine in other neurological disorders, such as traumatic brain injury and stroke. Finally, more research is needed to elucidate the precise mechanisms of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine and its effects on neuronal signaling and gene expression.
合成方法
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can be synthesized through a multi-step process involving the condensation of 4-ethoxyphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with 3-methoxypropanol in the presence of a base. The final product is obtained through purification and isolation steps.
科学研究应用
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a variety of neurological disorders. In Alzheimer's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to protect dopaminergic neurons from degeneration and improve motor function. In depression, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have antidepressant effects through its modulation of the glutamatergic system.
属性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBGQBSPIQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)

![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)